Alpha-1 Adrenergic Receptor Affinity: Bromo Analog Shows Higher Potency than Fluoro Analog
In a direct comparison of binding affinity for the alpha-1 adrenergic receptor, 1-(3-Bromopyridin-2-yl)piperazine exhibits greater potency than its 3-fluoro analog. The target compound demonstrates a Ki of 1480 nM [1], while the 3-fluoro analog shows a Ki of 2500 nM [2] under identical assay conditions. This quantifies the impact of the bromine substituent on receptor engagement.
| Evidence Dimension | Binding Affinity (Ki) to Alpha-1 Adrenergic Receptor |
|---|---|
| Target Compound Data | Ki = 1480 nM |
| Comparator Or Baseline | 1-(3-Fluoropyridin-2-yl)piperazine: Ki = 2500 nM |
| Quantified Difference | 1.7-fold higher affinity for the target bromo compound (lower Ki) |
| Conditions | Radioligand binding assay using [3H]-prazosin on alpha-1 adrenergic receptors from calf cerebral cortex. |
Why This Matters
This quantitative difference directly impacts dose-response relationships in functional assays, meaning the bromo compound is a more potent tool compound for studying alpha-1 adrenergic pathways.
- [1] BindingDB. (2009). Binding activity against alpha-1 adrenergic receptor for 1-(3-Bromo-pyridin-2-yl)-piperazine (CHEMBL295921). BDBM50027013. View Source
- [2] BindingDB. (2009). Binding activity against alpha-1 adrenergic receptor for 1-(3-Fluoro-pyridin-2-yl)-piperazine (L-644,763). BDBM50027024. View Source
